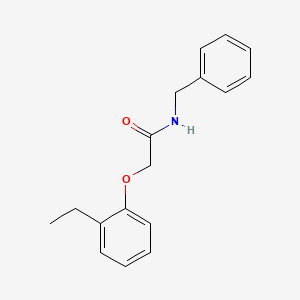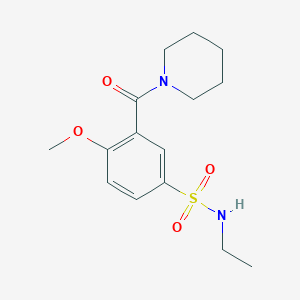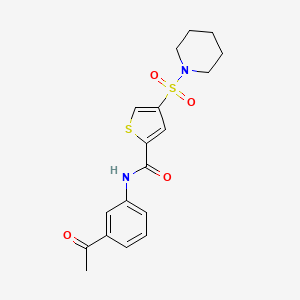![molecular formula C21H25N3 B5600362 3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole CAS No. 356085-10-4](/img/structure/B5600362.png)
3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole, also known as GSK1070916, is a small molecule inhibitor of the protein Aurora B kinase. Aurora B kinase is a key regulator of cell division and is overexpressed in many types of cancer. GSK1070916 has shown promise as a potential cancer therapy in preclinical studies.
Scientific Research Applications
Synthesis and Chemical Characterization
Research has extensively covered the synthesis and functionalization of indoles, a category to which 3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole belongs. Cacchi and Fabrizi (2005) provided a comprehensive review on the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting the versatility of indoles in organic synthesis and their significance in producing biologically active compounds (Cacchi & Fabrizi, 2005). This work underscores the structural importance of indoles in medicinal chemistry and their broad applicability in creating complex organic molecules.
Biological Activities and Potential Therapeutic Uses
Indole derivatives have been studied for various biological activities, including their potential as cholinesterase and monoamine oxidase inhibitors, as well as serotonin receptor antagonists. For instance, Bautista-Aguilera et al. (2014) identified a new cholinesterase and monoamine oxidase dual inhibitor, which could have implications for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014). Similarly, Nirogi et al. (2017) discussed the discovery and development of a novel serotonin 6 (5-HT6) receptor antagonist, highlighting its potential for treating cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).
Molecular Docking and Spectroscopic Studies
Spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, have been utilized to analyze compounds similar to this compound. Subashini and Periandy (2017) conducted a spectroscopic investigation and molecular docking study of 1-(4-Methylbenzyl) piperazine, providing insights into its molecular structure and potential biological interactions, which could be relevant for understanding the interactions of closely related indole derivatives (Subashini & Periandy, 2017).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of indole derivatives have also been explored. Aouad (2017) reported on the click synthesis and antimicrobial screening of novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties, indicating the potential of these compounds in treating infectious diseases (Aouad, 2017). Additionally, Naidu et al. (2016) synthesized and evaluated various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for their anti-tubercular activity, demonstrating the therapeutic potential of indole-based compounds against tuberculosis (Naidu et al., 2016).
properties
IUPAC Name |
3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-17-6-8-18(9-7-17)15-23-10-12-24(13-11-23)16-19-14-22-21-5-3-2-4-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQADSDIOYPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177844 |
Source


|
| Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356085-10-4 |
Source


|
| Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356085-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-[(4-Methylphenyl)methyl]-1-piperazinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)
![N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600300.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)


![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)
![8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5600336.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5600340.png)


![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)